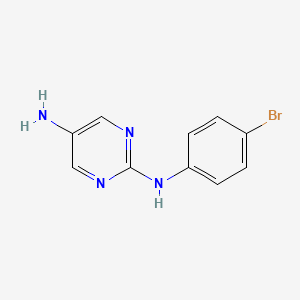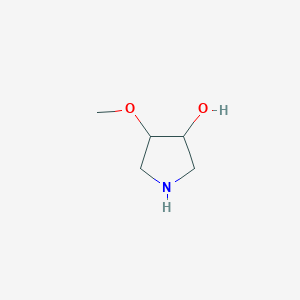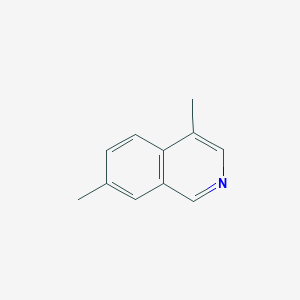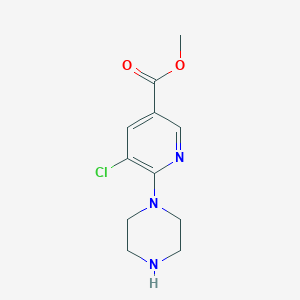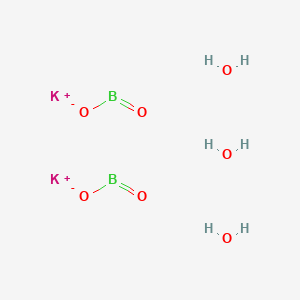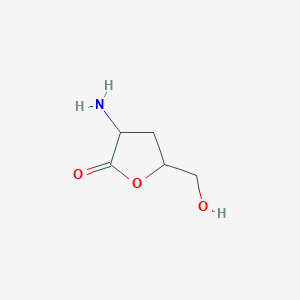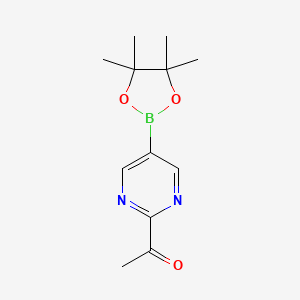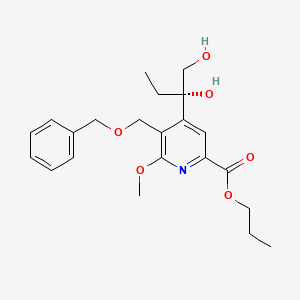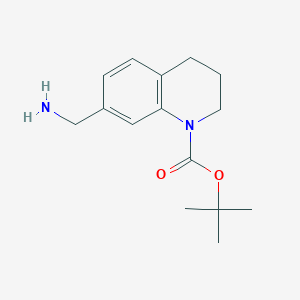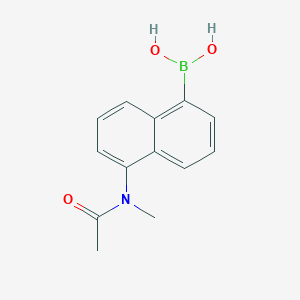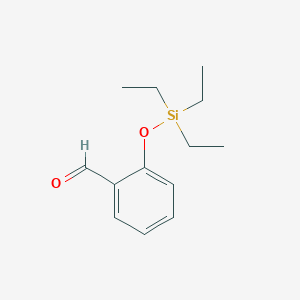
2-((Triethylsilyl)oxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Triethylsilyl)oxy)benzaldehyde is an organic compound characterized by the presence of a triethylsilyl group attached to a benzaldehyde moiety. This compound is often used in organic synthesis as a protecting group for aldehydes and hydroxyl groups, preventing them from reacting with other reagents during complex synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-((Triethylsilyl)oxy)benzaldehyde can be synthesized by reacting benzaldehyde with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Triethylsilyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the triethylsilyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-((Triethylsilyl)oxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Involved in the development of pharmaceutical compounds and drug synthesis.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-((Triethylsilyl)oxy)benzaldehyde primarily involves its role as a protecting group. The triethylsilyl group provides steric hindrance, preventing the aldehyde or hydroxyl group from participating in reactions. This allows for selective reactions to occur at other sites of the molecule. The triethylsilyl group can be removed under specific conditions, revealing the protected functional group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Trimethylsilyl)oxy)benzaldehyde: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
2-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
2-((Triethylsilyl)oxy)benzaldehyde is unique due to the larger size of the triethylsilyl group compared to trimethylsilyl or tert-butyldimethylsilyl groups. This increased steric bulk can provide better protection for sensitive functional groups during complex synthetic processes .
Eigenschaften
Molekularformel |
C13H20O2Si |
|---|---|
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
2-triethylsilyloxybenzaldehyde |
InChI |
InChI=1S/C13H20O2Si/c1-4-16(5-2,6-3)15-13-10-8-7-9-12(13)11-14/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZXHDERFODBFEFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


